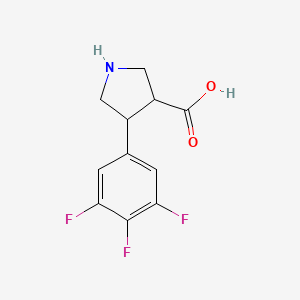

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid

Description

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a trifluorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position. This compound is structurally significant in medicinal chemistry due to the electron-withdrawing trifluorophenyl group, which enhances metabolic stability and influences physicochemical properties such as lipophilicity and acidity.

Properties

Molecular Formula |

C11H10F3NO2 |

|---|---|

Molecular Weight |

245.20 g/mol |

IUPAC Name |

4-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H10F3NO2/c12-8-1-5(2-9(13)10(8)14)6-3-15-4-7(6)11(16)17/h1-2,6-7,15H,3-4H2,(H,16,17) |

InChI Key |

COKHTMUFFZXYNG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Michael Addition and Organocatalytic Approaches

One of the prominent methods to access pyrrolidine-3-carboxylic acid derivatives involves asymmetric Michael addition reactions. This approach uses organocatalysts to achieve high enantioselectivity in the formation of substituted pyrrolidines.

- Method: Enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by cyclization and reduction steps to form the pyrrolidine ring with a carboxylic acid group at the 3-position.

- Outcome: High enantiomeric excess (up to 97% ee) of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been reported, demonstrating the efficiency of this method for chiral synthesis.

Though this exact method was demonstrated for 5-alkyl derivatives, it provides a robust framework adaptable for the synthesis of 4-(3,4,5-trifluorophenyl) substituted analogs by selecting appropriate aryl substituents.

Enantioselective Hydrogenation of 1-Benzyl-4-(Halogen-Aryl)-Pyrrolidine-3-Carboxylic Acids

A patented process details the preparation of halogen-aryl substituted pyrrolidine-3-carboxylic acids via enantioselective hydrogenation:

- Process: Starting from 1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid precursors, enantioselective catalytic hydrogenation under mild conditions yields the desired pyrrolidine carboxylic acids with high yield and enantiomeric purity.

- Relevance: Although the patent focuses on halogen (e.g., chloro, fluoro) substituents, the method is applicable to trifluorophenyl derivatives by modifying the aryl halogenation pattern accordingly.

This method is advantageous for industrial-scale synthesis due to its moderate conditions and high selectivity.

Amide Formation and Dehydrocondensation Using Arylboronic Acid Catalysts

A method involving dehydrocondensation of carboxylic acids and amines catalyzed by arylboronic acids has been described:

- Procedure:

- Use of nitroalkane solvents (e.g., nitromethane) with fuming nitric acid and concentrated sulfuric acid to activate the reaction.

- Addition of arylboronic acid catalysts such as 3,5-bis(trifluoromethyl)phenylboronic acid.

- Heating under azeotropic reflux to remove water and drive the condensation.

- Purification by silica gel chromatography yields the desired amide intermediate.

- Application: This approach can be adapted for the synthesis of trifluorophenyl-substituted pyrrolidine carboxylic acid amides, which can be hydrolyzed to the corresponding acids.

Reductive Amination Using 3-Pyrrolidinecarboxylic Acid

A practical synthetic route involves reductive amination of substituted benzaldehydes with 3-pyrrolidinecarboxylic acid:

- Key Steps:

- Dissolve 3-pyrrolidinecarboxylic acid and the substituted benzaldehyde (bearing trifluorophenyl substituents) in an organic solvent such as dichloromethane or ethanol.

- Add acetic acid to catalyze imine formation.

- Introduce sodium triacetoxyborohydride as a mild reducing agent to reduce the imine to the secondary amine.

- Work-up and purification by extraction and chromatographic methods yield the desired pyrrolidine-3-carboxylic acid derivative.

- Example: Several derivatives with chloro and other aryl substituents have been synthesized using this method with good yields and purity, demonstrating its applicability to trifluorophenyl analogs.

Industrial-Scale Preparation of BOC-Protected 3-Amino-4-(2,4,5-Trifluorophenyl)butyric Acid

A method specifically targeting trifluorophenyl-substituted amino acids involves the preparation of BOC-protected intermediates:

- Process Highlights:

- Use of organic solvents immiscible with water (e.g., methyl tert-butyl ether, toluene) for extraction and purification.

- Optimization of reaction conditions to minimize impurities and shorten reaction times.

- The BOC-protected amino acid can be subsequently deprotected and cyclized to yield pyrrolidine-3-carboxylic acid derivatives.

- Industrial Relevance: The method is designed for scalability and high purity, suitable for pharmaceutical manufacturing.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The asymmetric Michael addition route is particularly effective for generating enantiomerically enriched pyrrolidine derivatives, which is critical for biological activity.

- Enantioselective hydrogenation offers an economical and scalable approach, with the advantage of mild reaction conditions and high enantiomeric purity.

- The use of arylboronic acid catalysts in dehydrocondensation reactions represents an innovative catalytic strategy that may improve reaction efficiency and selectivity for amide intermediates.

- Reductive amination using sodium triacetoxyborohydride is a widely used, reliable method for coupling pyrrolidine carboxylic acids with aromatic aldehydes, adaptable to trifluorophenyl substrates.

- Industrial preparation methods emphasize solvent choice, reaction time, and impurity control to produce high-purity trifluorophenyl-substituted amino acids suitable for pharmaceutical use.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical intermediates.

Typical Conditions

-

Reagents: Methanol, ethanol, or other alcohols with H₂SO₄ or HCl as catalysts.

-

Outcome: Formation of methyl/ethyl esters (e.g., methyl 4-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylate).

-

Applications: Ester derivatives serve as precursors for prodrugs or intermediates in peptide synthesis.

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides, a cornerstone of medicinal chemistry for drug candidate optimization .

Key Features

-

Activation: Carbodiimides (e.g., DCC) or coupling agents (e.g., HATU) enhance reaction efficiency.

-

Example: Reaction with benzylamine yields 4-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide.

-

Role of Trifluorophenyl Group: The electron-withdrawing trifluorophenyl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid undergoes decarboxylation, forming a pyrrolidine derivative with reduced polarity.

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in:

-

N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts, enhancing structural diversity .

-

Michael Additions: The secondary amine acts as a nucleophile in asymmetric additions, as demonstrated in related pyrrolidine-3-carboxylic acid syntheses .

Stereochemical Considerations

The stereochemistry at C3 and C4 influences reaction pathways. For example, trans-configured derivatives show distinct reactivity in organocatalytic applications .

Role of the Trifluorophenyl Group

The 3,4,5-trifluorophenyl substituent:

-

Enhances metabolic stability by resisting oxidative degradation.

-

Modulates electronic properties, facilitating interactions with aromatic residues in enzyme active sites .

-

Directs electrophilic substitution reactions (e.g., nitration) to specific positions on the phenyl ring, though such reactions are less common due to the fluorine substituents’ deactivating effects.

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to various biological effects. The pyrrolidine ring contributes to the compound’s structural stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared with structurally related pyrrolidine-3-carboxylic acid derivatives differing in substituents on the phenyl ring or pyrrolidine core:

*Estimated based on structural analogs.

Biological Activity

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring, a trifluorophenyl group, and a carboxylic acid functional group. Its molecular formula is C11H10F3NO2, and it has a molar mass of 245.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's structure enhances its lipophilicity due to the trifluoromethyl group, which may improve its membrane permeability and bioavailability. The presence of the carboxylic acid functional group also suggests potential interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C11H10F3NO2 |

| Molar Mass | 245.20 g/mol |

| Structural Features | Pyrrolidine ring, trifluorophenyl group, carboxylic acid |

Biological Activity

Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic properties. The following sections summarize key findings related to its biological activity:

Anti-inflammatory Activity

Research has suggested that this compound may interact with specific protein targets involved in inflammatory pathways. Initial investigations using molecular docking techniques have indicated potential binding interactions with enzymes or receptors critical for inflammation modulation. Further studies are necessary to elucidate these interactions comprehensively.

Analgesic Properties

The analgesic effects of this compound have been explored in various models. In vitro assays have demonstrated significant reductions in pain-related behaviors in animal models, indicating its potential as an analgesic agent.

Case Studies and Research Findings

- In Vitro Studies :

- Molecular Docking Studies :

-

Comparative Analysis :

- A comparison with structurally similar compounds (e.g., 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid) showed that the trifluoromethyl substitution significantly enhances biological activity and stability .

Q & A

Basic: What are the established synthetic routes for 4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step routes, including condensation, cyclization, and functional group modifications. A common approach is analogous to methods used for structurally related pyrrolidine-carboxylic acid derivatives:

- Step 1 : Condensation of a fluorinated benzaldehyde derivative (e.g., 3,4,5-trifluorobenzaldehyde) with a pyrrolidine precursor.

- Step 2 : Cyclization under catalytic conditions (e.g., palladium or copper catalysts) to form the pyrrolidine ring .

- Step 3 : Carboxylic acid introduction via hydrolysis of ester intermediates, often using acidic or basic aqueous conditions .

Key solvents include dimethylformamide (DMF) or toluene, with reaction temperatures optimized between 80–120°C to balance yield and purity .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

A combination of techniques is required:

- 1H/13C NMR : To confirm the pyrrolidine ring conformation, trifluorophenyl substitution pattern, and carboxylic acid proton environment. For example, downfield shifts (~δ 12–13 ppm) in 1H NMR indicate the carboxylic acid group .

- LC-MS : Validates molecular weight (e.g., expected m/z for C11H9F3NO2: 244.07) and purity (>95% via LC peak integration) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) versus copper catalysts (e.g., CuI) to reduce side reactions. Pd-based systems often enhance regioselectivity in fluorophenyl coupling .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene). DMF improves solubility of intermediates but may require post-reaction purification to remove residues .

- Temperature Gradients : Use controlled heating (e.g., reflux at 110°C for 8–12 hours) to accelerate cyclization while minimizing decomposition .

- By-Product Analysis : Employ TLC or HPLC to monitor reaction progress and adjust stoichiometry (e.g., 1.2 equivalents of fluorophenyl precursor to limit unreacted starting material) .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Purity Variability : Reproduce assays using HPLC-purified compound (>98% purity) to exclude confounding effects from impurities .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition) and control for variables like pH, solvent (DMSO concentration), and incubation time .

- Structural Analogues : Compare activity with closely related compounds (e.g., 4-(4-chlorophenyl) derivatives) to isolate the role of trifluorophenyl substitution .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or binding interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine ring, guiding functionalization strategies .

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) by modeling hydrogen bonds between the carboxylic acid group and active-site residues .

- Solvent Accessibility : Use MD simulations to assess the conformational stability of the trifluorophenyl group in aqueous vs. lipid environments .

Basic: What quality control measures ensure batch-to-batch consistency?

Methodological Answer:

- Purity Analysis : LC-MS with UV detection (λ = 254 nm) to quantify impurities. Acceptable thresholds: <2% for research-grade material .

- Elemental Analysis : Verify C, H, N, F content within ±0.4% of theoretical values.

- Melting Point Consistency : Compare observed mp (e.g., 287–293°C for analogues) to literature values to detect polymorphic variations .

Advanced: How to design derivatives for enhanced biological activity?

Methodological Answer:

- SAR Studies : Modify the pyrrolidine ring (e.g., introduce methyl groups at C2/C5) or replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability .

- Fluorine Scanning : Synthesize analogues with mono-/di-fluoro substitutions on the phenyl ring to evaluate electronic effects on target binding .

- Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability, with in-situ hydrolysis in biological systems .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of volatile fluorinated by-products .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Mixing Efficiency : Use high-shear mixers or flow chemistry setups to ensure homogeneity in viscous reaction mixtures .

- Scale-Dependent Kinetics : Re-optimize catalyst loading (e.g., reduce Pd from 5 mol% to 2 mol% at >10 g scale) to mitigate cost and purification challenges .

- Thermal Gradients : Monitor internal temperature with probes to avoid localized overheating, which degrades heat-sensitive intermediates .

Advanced: What strategies validate target engagement in biological assays?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (Kd) between the compound and purified target protein .

- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization by heating lysates and quantifying remaining protein via Western blot .

- Mutagenesis Studies : Introduce point mutations in the target protein (e.g., Ala substitution at putative binding residues) to disrupt interaction and confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.